N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a methoxyethyl group and a methylpiperidinylmethyl group attached to the oxalamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 2-methoxyethylamine with 1-methylpiperidin-4-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the completion of the reaction, the product is purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or methylpiperidinylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxalamides with different functional groups.
Scientific Research Applications
N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Uniqueness
N1-(2-methoxyethyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo a variety of chemical reactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-15-6-3-10(4-7-15)9-14-12(17)11(16)13-5-8-18-2/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVQFGJTQVMBCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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